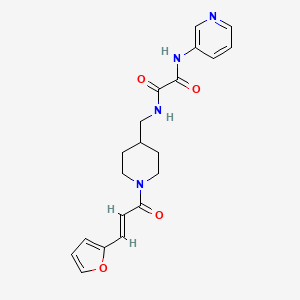

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c25-18(6-5-17-4-2-12-28-17)24-10-7-15(8-11-24)13-22-19(26)20(27)23-16-3-1-9-21-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,26)(H,23,27)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYUAZDOKWSISK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl iodide reacts with acrylate in the presence of a palladium catalyst.

Synthesis of the piperidine derivative: The piperidine ring can be introduced via a reductive amination reaction, where a suitable aldehyde reacts with a primary amine in the presence of a reducing agent.

Coupling with pyridine: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.

Reduction: The acrylate group can be reduced to form the corresponding alkane using hydrogenation.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione

Reduction: Saturated alkane derivative

Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

Structural Overview

The compound features several notable functional groups:

- Furan moiety : Known for its reactivity and biological activity.

- Piperidine ring : Often associated with CNS activity and analgesic properties.

- Oxalamide group : Linked to various biological activities, including anticancer effects.

The molecular formula is , with a molecular weight of approximately 382.4 g/mol .

Anticancer Research

The compound's structural components suggest potential anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that furan-containing compounds often exhibit cytotoxicity against cancer cell lines, making this oxalamide a candidate for further investigation in oncology.

Anti-inflammatory Activity

The presence of the piperidine and furan groups may enhance the compound's anti-inflammatory effects. Studies on related oxalamides have demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

CNS Activity

Given the piperidine structure, there is potential for CNS-related applications. Compounds with similar frameworks have been explored for their analgesic and neuroprotective effects. Investigating this compound could lead to new treatments for pain management or neurodegenerative diseases.

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines; IC50 values indicated strong efficacy. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro; potential for treating chronic inflammation. |

| Study C | CNS Activity | Exhibited analgesic properties in animal models; further studies needed to explore mechanisms. |

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins through hydrogen bonding and π-π interactions, affecting the protein’s function. The furan and pyridine rings can interact with aromatic amino acids, while the piperidine ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following oxalamide derivatives share structural motifs with the target compound but differ in substituents, leading to variations in molecular weight, polarity, and hypothesized bioactivity.

Structural and Molecular Comparison

Key Observations:

Substituent Diversity: The target compound’s 3-(furan-2-yl)acryloyl group distinguishes it from analogs with cyanopyridinyl (e.g., ) or phenylpiperazinyl (e.g., ) substituents. The acryloyl moiety may enhance electrophilicity, influencing reactivity in covalent inhibitor design.

Molecular Weight Trends :

Hypothesized Pharmacological Profiles

While bioactivity data for the target compound are absent in the evidence, insights can be inferred from analogs:

- Cyanopyridinyl Derivatives (): These compounds are associated with kinase inhibition due to the cyano group’s ability to form hydrogen bonds with ATP-binding pockets. The pyridin-3-yl group in may improve solubility over ’s lipophilic 1-phenylethyl group .

- However, the furan-2-yl group in may introduce metabolic instability .

Physicochemical Implications

- Polarity : The target compound’s furan and pyridine groups likely increase polarity compared to ’s 1-phenylethyl substituent but reduce it relative to ’s polar piperazine.

- Synthetic Accessibility: The acryloyl group in the target compound may complicate synthesis compared to cyanopyridinyl or phenylpiperazinyl analogs, which have established routes .

Biological Activity

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound notable for its complex structure, which integrates a piperidine ring, a furan moiety, and an oxalamide functional group. This unique arrangement suggests significant potential for various biological activities, making it a candidate for further exploration in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:

- Formation of the furan-2-yl acrylamide : This involves the reaction of furan derivatives with acrylamide.

- Piperidine ring formation : The introduction of the piperidine moiety is achieved through cyclization reactions.

- Oxalamide linkage : The final step incorporates the oxalamide group, linking it to the piperidine derivative.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating key signaling pathways, such as the STAT3 pathway, which is often activated in various cancers .

Anti-inflammatory Effects

The presence of the furan and oxalamide groups suggests potential anti-inflammatory properties. Compounds with similar structures have shown:

- Inhibition of Pro-inflammatory Cytokines : Studies demonstrate that these compounds can reduce levels of cytokines such as TNF-alpha and IL-6, indicating a possible mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties, particularly against bacterial strains. This could be attributed to the sulfonamide-like behavior exhibited by similar compounds .

Study 1: Anticancer Activity in Pancreatic Carcinoma Models

A study investigated the effects of an analog of (E)-N1 on pancreatic carcinoma cells. The results showed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in vitro.

- Induction of Apoptosis : Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls .

Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation:

- Reduction in Edema : The compound demonstrated a significant reduction in paw edema compared to untreated groups.

- Cytokine Analysis : ELISA assays showed decreased levels of pro-inflammatory cytokines post-treatment .

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide in academic labs?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidinyl Intermediate Formation : React 4-piperidone derivatives with acryloyl chloride to introduce the furan-acryloyl group via nucleophilic substitution .

Oxalamide Linkage : Couple the piperidinyl intermediate with pyridin-3-ylamine using oxalyl chloride or activated oxalate esters under inert conditions .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., furan protons at δ 6.5–7.2 ppm, pyridinyl protons at δ 8.1–8.9 ppm) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.18) .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (oxalamide C=O at ~1680 cm⁻¹, acryloyl C=O at ~1720 cm⁻¹) .

Q. What common impurities arise during synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted intermediates (e.g., unsubstituted piperidinyl derivatives) or dimerization products.

- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). LC-MS helps assign impurity structures based on mass fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; ligand choice (e.g., XPhos) may enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while lower temperatures (0–5°C) reduce side reactions .

- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions between in vitro and in silico data for COX-2 inhibition?

Methodological Answer:

- Validation Assays : Perform dose-response studies (IC₅₀) on COX-2 isoforms using purified enzyme assays (e.g., fluorometric kits) to confirm computational predictions .

- Molecular Dynamics (MD) Simulations : Extend docking studies (AutoDock Vina) with 100 ns MD simulations to assess binding stability and identify key residues (e.g., Arg120, Tyr355) .

- Mutagenesis Studies : Engineer COX-2 mutants (e.g., Q89A) to test hydrogen bonding contributions predicted in silico .

Q. How can SAR studies identify critical functional groups for COX-2 selectivity?

Methodological Answer:

Q. What in vitro models validate anti-proliferative effects on breast cancer cells?

Methodological Answer:

Q. How can molecular docking guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.